molecular formula C28H44N2 B119716 4,4'-Dinonyl-2,2'-bipyridine CAS No. 142646-58-0

4,4'-Dinonyl-2,2'-bipyridine

Cat. No. B119716
M. Wt: 408.7 g/mol
InChI Key: VHJFWJXYEWHCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dinonyl-2,2’-bipyridine is a chemical compound with the molecular formula C28H44N2 . It is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .


Molecular Structure Analysis

The molecule of 4,4’-Dinonyl-2,2’-bipyridine has a crystallographically imposed centre of symmetry . A segregated packing structure between the alkyl chain layers and pyridine rings is observed .


Chemical Reactions Analysis

4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .


Physical And Chemical Properties Analysis

4,4’-Dinonyl-2,2’-bipyridine is a white or off-white powder . Its melting point is between 57.0-67.0°C .

Scientific Research Applications

Dye-Sensitized Solar Cells

4,4'-Dinonyl-2,2'-bipyridine is utilized in the synthesis of ruthenium sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, with hydrophobic alkyl chains and extended π-conjugation, exhibit enhanced red response and higher molar extinction coefficients, contributing to improved solar cell efficiency (Jang et al., 2009). Similar research shows the development of new heteroleptic ruthenium complexes as sensitizers for DSSCs, where the ancillary bipyridine ligand contains hydrophobic substituents, resulting in impressive conversion efficiencies (Yen et al., 2011).

Metal-Organic Architectures

4,4'-Dinonyl-2,2'-bipyridine plays a role in the construction of metal-organic architectures. It's used as a ligand for constructing metallosupramolecular architectures with zinc and copper centers. This facilitates the understanding of on-surface bipyridine derivates based metal-organic architectures (Wang et al., 2017).

Polymerization Processes

This compound is also significant in the field of polymer science. It has been used in the atom transfer radical polymerization of various monomers, demonstrating its versatility in polymer chemistry (Magenau et al., 2012).

Interaction with DNA and Antitumoral Effects

In medical research, complexes involving 4,4'-Dinonyl-2,2'-bipyridine are studied for their interaction with DNA and potential antitumoral effects. For instance, rhenium(I)-diimine complexes carrying long alkyl chains with this compound exhibit pronounced antibacterial activity and inhibit the growth of cancer cells (Balakrishnan et al., 2015).

Molecular Electronics and Sensitizers

In the field of molecular electronics, 4,4'-Dinonyl-2,2'-bipyridine is involved in studies related to charge transfer in self-assembled monolayers of Ru-complexes on insulating oxide films, demonstrating its relevance in molecular wiring of nanocrystals (Wang et al., 2006).

Miscellaneous Applications

Additionally, this compound finds applications in various other fields like synthesis and characterization of bipyridyl derivatives, study of metal-catalyzed “living” radical polymerization, and synthesis of novel ligands for the preparation of polyketone (Guo et al., 2012), (Percec et al., 1998).

Safety And Hazards

4,4’-Dinonyl-2,2’-bipyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from strong oxidizing agents .

properties

IUPAC Name

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFWJXYEWHCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401566
Record name 4,4'-DINONYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinonyl-2,2'-bipyridine

CAS RN

142646-58-0
Record name 4,4′-Dinonyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142646-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-DINONYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dinonyl-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
4,4'-Dinonyl-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
4,4'-Dinonyl-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
4,4'-Dinonyl-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
4,4'-Dinonyl-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
4,4'-Dinonyl-2,2'-bipyridine

Citations

For This Compound
731
Citations
PT Nguyen, NP Do Nguyen - Journal of Physics and Chemistry of Solids, 2018 - Elsevier
Traditional dye-sensitized solar cells (DSCs) use 4-tert-butylpyridine (4-TBP) as a nitrogen additive in the electrolyte to improve the photovoltaic performance. However, 4-TBP reacts …
Number of citations: 4 www.sciencedirect.com
A Fattori, LM Peter, KL McCall, N Robertson… - Journal of Solid State …, 2010 - Springer
The electrochemical and spectroelectrochemical properties of the sensitizer dye Z907 (cis-RuLL'(SCN) 2 with L=4,4′-dicarboxylic acid-2,2′-bipyridine and L'=4,4′-dinonyl-2,2′-…
Number of citations: 29 link.springer.com
M Kato, M Ikemori - Acta Crystallographica Section C: Crystal …, 2003 - scripts.iucr.org
(IUCr) Dichloro(4,4′-dinonyl-2,2′-bipyridine-κ2N,N′)platinum(II) Journal logo Acta Crystallographica Section C Acta Crystallographica Section C STRUCTURAL CHEMISTRY …
Number of citations: 12 scripts.iucr.org
T Fujihara, H Suzuki, A Nagasawa - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C28H44N2, is one of the precursors of the amphiphilic heteroleptic ruthenium(II) sensitizer for DSC (dye-sensitized solar cells), and its molecule has a …
Number of citations: 3 scripts.iucr.org
A Hori, Y Kim, K Tahara, T Kadoya… - European Journal of …, 2021 - Wiley Online Library
Unsymmetrical metal dithiolene complexes [(nonyl‐bpy)Pt(dmit)] (1) and [(nonyl‐bpy)Pt(C 8 H 4 S 8 )] (2) (nonyl‐bpy=4,4‐dinonyl‐2,2‐bypiridine, dmit=4,5‐disulphanyl‐1,3‐dithiol‐2‐…
D Sheeba, AGR George - Arabian Journal of Chemistry, 2017 - Elsevier
The photoredox reactions of biologically important phenols (p-coumaric acid, ferulic acid, thymol, quercetin and gallic acid) with the excited state [Ru(nbpy) 3 ] 2+ (nbpy = 4,4 ′ -dinonyl-…
Number of citations: 5 www.sciencedirect.com
SDGAG Raj - Journal of Chemical and Pharmaceutical Research, 2013 - researchgate.net
The photoredox reactions of biologically important phenols (p-coumaric acid, ferulic acid, thymol, quercetin and gallic acid) with the excited state*[Ru (nbpy) 3] 2+(nbpy= 4, 4'-dinonyl-2, …
Number of citations: 5 www.researchgate.net
P Wang, C Klein, JE Moser… - The Journal of …, 2004 - ACS Publications
A new amphiphilic polypyridyl ruthenium complex, cis-Ru(dpbpy)(dnbpy)(NCS) 2 (dpbpy = 4,4‘-diphosphonic acid-2,2‘-bipyridine; dnbpy = 4,4‘-dinonyl-2,2‘-bipyridine), was synthesized …
Number of citations: 137 pubs.acs.org
SR Jang, JH Yum, C Klein, KJ Kim… - The Journal of …, 2009 - ACS Publications
We present two sensitizers, Ru(4,4′-dicarboxyvinyl)-2,2′-bipyridine)(4,4′-dinonyl-2,2′-bipyridine)(NCS) 2 (K9) and Ru(4,4′-dicarboxy(phenylethenyl)-2,2′-bipyridine)(4,4′-…
Number of citations: 78 pubs.acs.org
S Daniel, GAG Raj - The International Journal of Science and …, 2014 - search.proquest.com
Photo induced electron-transfer reaction of*[Ru (nbpy)^ sub 3^]^ sup 2+^(nbpy= 4, 4'-dinonyl-2, 2'-bipyridine) complex with gallic acid and quercetin in DMSO and 50% aqueous …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.